molecular formula C20H28N2O B573435 4-Dodecyloxyphthalonitrile CAS No. 161082-75-3

4-Dodecyloxyphthalonitrile

Cat. No.: B573435
CAS No.: 161082-75-3
M. Wt: 312.457
InChI Key: SWVGQFFVXRAJRQ-UHFFFAOYSA-N
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Description

4-Dodecyloxyphthalonitrile is an organic compound with the molecular formula C20H28N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a dodecyloxy group. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyloxyphthalonitrile typically involves the reaction of 4-hydroxyphthalonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyloxyphthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The dodecyloxy group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the nitrile groups to amines or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce a range of functionalized compounds.

Scientific Research Applications

4-Dodecyloxyphthalonitrile has several applications in scientific research:

    Material Science: It is used in the synthesis of phthalocyanine compounds, which are important in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Dodecyloxyphthalonitrile involves its interaction with various molecular targets, depending on the specific application. In material science, it acts as a precursor for the synthesis of phthalocyanine compounds, which have unique electronic properties. In biological studies, it may interact with enzymes or other biomolecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Octyloxyphthalonitrile: Similar structure but with an octyloxy group instead of a dodecyloxy group.

    4-Hexadecyloxyphthalonitrile: Contains a hexadecyloxy group, making it more hydrophobic.

    4-Methoxyphthalonitrile: Has a methoxy group, which is smaller and less hydrophobic compared to the dodecyloxy group.

Uniqueness

4-Dodecyloxyphthalonitrile is unique due to its long dodecyloxy chain, which imparts specific hydrophobic properties and influences its reactivity and interactions in various applications. This makes it particularly useful in the synthesis of materials with tailored electronic and physical properties.

Properties

IUPAC Name

4-dodecoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-11-14-23-20-13-12-18(16-21)19(15-20)17-22/h12-13,15H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGQFFVXRAJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659890
Record name 4-(Dodecyloxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161082-75-3
Record name 4-(Dodecyloxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dodecyloxyphthalonitrile
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